molecular formula C24H25N3O5 B11186848 1-(2,5-dimethoxyphenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione

1-(2,5-dimethoxyphenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione

Cat. No.: B11186848
M. Wt: 435.5 g/mol
InChI Key: WUGRUJALTBGRMC-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxyphenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethoxyphenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable dione precursor and an amine.

    Introduction of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction where the dimethoxyphenyl group is introduced onto the pyrrolidine ring.

    Formation of the Beta-Carboline Moiety: The beta-carboline structure can be synthesized through a Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethoxyphenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

In medicinal chemistry, 1-(2,5-dimethoxyphenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-dimethoxyphenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione: Similar structure but lacks the methoxy group on the beta-carboline moiety.

    1-(2,5-dimethoxyphenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,4-dione: Similar structure but with a different substitution pattern on the pyrrolidine ring.

Uniqueness

The unique combination of functional groups in 1-(2,5-dimethoxyphenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione gives it distinct chemical and biological properties

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C24H25N3O5/c1-30-14-4-6-18-17(10-14)16-8-9-26(13-19(16)25-18)21-12-23(28)27(24(21)29)20-11-15(31-2)5-7-22(20)32-3/h4-7,10-11,21,25H,8-9,12-13H2,1-3H3

InChI Key

WUGRUJALTBGRMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCN(C3)C4CC(=O)N(C4=O)C5=C(C=CC(=C5)OC)OC

Origin of Product

United States

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